(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol
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Overview
Description
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol is a chemical compound that features an azido group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Deprotection: The TBDMS protecting group can be removed under acidic conditions or using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products
Substitution: Formation of amines or other nitrogen-containing derivatives.
Reduction: Conversion to the corresponding amine.
Deprotection: Regeneration of the free hydroxyl group.
Scientific Research Applications
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biochemical pathways and the development of bioorthogonal chemistry techniques.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol depends on its specific application. In general, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various biochemical and medicinal applications to create targeted modifications and conjugations.
Comparison with Similar Compounds
Similar Compounds
(3R)-4-azido-3-hydroxybutan-1-ol: Lacks the TBDMS protecting group, making it more reactive but less stable.
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]pentan-1-ol: Similar structure but with an additional carbon atom, affecting its reactivity and steric properties.
(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-2-ol:
Uniqueness
The presence of both the azido group and the TBDMS protecting group in (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol makes it a versatile intermediate in organic synthesis. The TBDMS group provides stability and protection during reactions, while the azido group offers unique reactivity for further functionalization.
Properties
CAS No. |
1025932-19-7 |
---|---|
Molecular Formula |
C10H23N3O2Si |
Molecular Weight |
245.4 |
Purity |
95 |
Origin of Product |
United States |
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